molecular formula C25H24N2O2 B2868243 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 951572-54-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No. B2868243
CAS RN: 951572-54-6
M. Wt: 384.479
InChI Key: OHBYELFDBDPMMD-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential pharmacological applications. BQCA belongs to the class of quinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Multisubstituted Tetrahydroquinolines

Research has demonstrated an efficient approach to synthesizing multisubstituted tetrahydroquinolines from N-[2-(3-oxo-3-phenylprop-1-enyl)phenyl]benzamide derivatives catalyzed by quaternary ammonium salt. This method is notable for its excellent yield and the ability to produce densely substituted tetrahydroquinoline derivatives, which are of significant interest due to their biological and synthetic versatility (Li Zhang et al., 2014).

Development of Polycyclic Amides

The Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has led to the facile synthesis of isoquinolones through oxidative ortho C-H activation. This methodology is versatile, allowing for the application of both N-alkyl and N-aryl secondary benzamides as effective substrates, and highlights the synthetic utility of these compounds in creating complex polycyclic structures (G. Song et al., 2010).

Exploration of N-Ethylation Reaction

The study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insight into the acid/base behavior and possible reaction paths of 4-oxoquinolines. This research is critical for understanding the pharmacological activities associated with N-1-alkylated-4-oxoquinoline derivatives (P. N. Batalha et al., 2019).

Synthesis of Tetrahydroquinazolinyl Benzamides

The one-step synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides from the reaction of methyl anthranilate with various derivatives showcases the synthetic utility of tetrahydroquinazolinyl benzamides in medicinal chemistry due to their potential biological activities (N. Chau et al., 1982).

Investigating Mixed Double-Michael Reaction

The diphosphine-catalyzed mixed double-Michael reaction provides a unified synthesis approach for various benzannulated N-heterocycles, including tetrahydroquinolines. This method emphasizes the significance of metal-free conditions and the efficient synthesis of valuable N-heterocycles under mild conditions (V. Sriramurthy & O. Kwon, 2010).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(15-11-19-7-3-1-4-8-19)26-22-13-14-23-21(17-22)12-16-25(29)27(23)18-20-9-5-2-6-10-20/h1-10,13-14,17H,11-12,15-16,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBYELFDBDPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

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